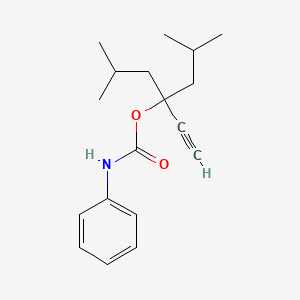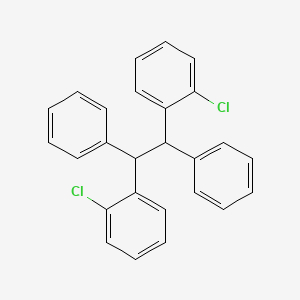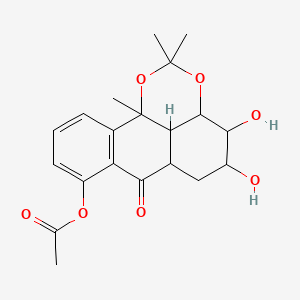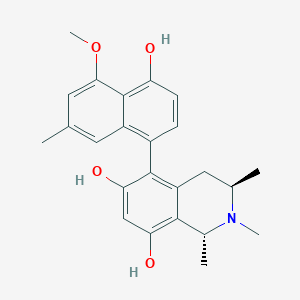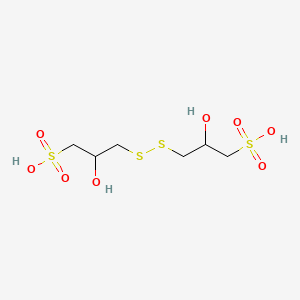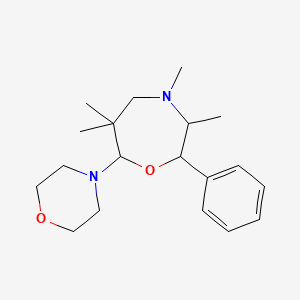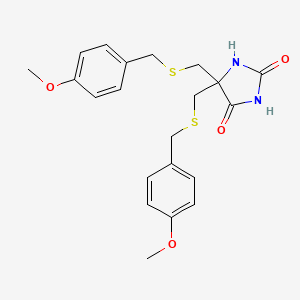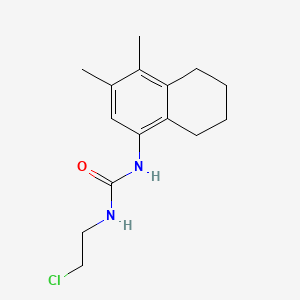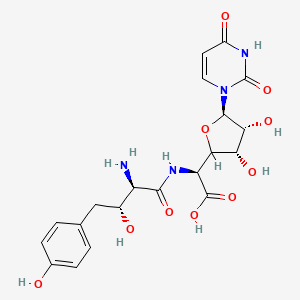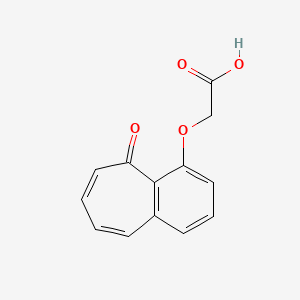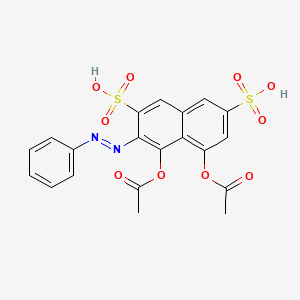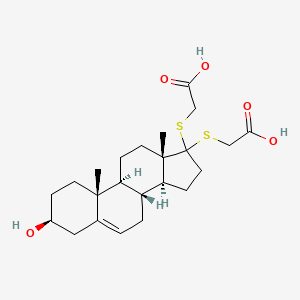
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole is a complex steroid derivative This compound is characterized by the presence of a hydroxyl group at the 3-beta position, a double bond between the 5th and 6th carbon atoms, and a ketone group at the 17th position Additionally, it contains bis(carboxymethyl)mercaptole groups, which add to its unique chemical structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole typically involves multiple steps. The starting material is often a simpler steroid, such as dehydroepiandrosterone (DHEA). The synthetic route includes:
Hydroxylation: Introduction of a hydroxyl group at the 3-beta position.
Formation of the Double Bond: Introduction of a double bond between the 5th and 6th carbon atoms.
Ketone Formation: Oxidation to form a ketone group at the 17th position.
Addition of Bis(carboxymethyl)mercaptole Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
化学反应分析
Types of Reactions
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form a ketone.
Reduction: The ketone group at the 17th position can be reduced to form a hydroxyl group.
Substitution: The bis(carboxymethyl)mercaptole groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 3-beta position results in a ketone, while reduction of the ketone at the 17th position yields a hydroxyl group.
科学研究应用
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors. The bis(carboxymethyl)mercaptole groups may enhance its solubility and bioavailability, facilitating its effects on cellular processes.
相似化合物的比较
Similar Compounds
3beta-Hydroxyandrost-5-en-17-one: Lacks the bis(carboxymethyl)mercaptole groups, making it less soluble and bioavailable.
Dehydroepiandrosterone (DHEA): A simpler steroid precursor used in the synthesis of more complex derivatives.
Androstenedione: Another steroid precursor with different functional groups and biological activity.
Uniqueness
3beta-Hydroxyandrost-5-en-17-one bis(carboxymethyl)mercaptole is unique due to the presence of bis(carboxymethyl)mercaptole groups, which enhance its solubility and bioavailability. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
17990-63-5 |
|---|---|
分子式 |
C23H34O5S2 |
分子量 |
454.6 g/mol |
IUPAC 名称 |
2-[[(3S,8R,9S,10R,13S,14S)-17-(carboxymethylsulfanyl)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C23H34O5S2/c1-21-8-5-15(24)11-14(21)3-4-16-17(21)6-9-22(2)18(16)7-10-23(22,29-12-19(25)26)30-13-20(27)28/h3,15-18,24H,4-13H2,1-2H3,(H,25,26)(H,27,28)/t15-,16+,17-,18-,21-,22-/m0/s1 |
InChI 键 |
BPKFRRUYPHJVMX-ASOAYHERSA-N |
手性 SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4(SCC(=O)O)SCC(=O)O)C)O |
规范 SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(SCC(=O)O)SCC(=O)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


